8-Chlorophenazine-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chlorophenazine-1-ol is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. Phenazines are recognized for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective properties
Preparation Methods
The synthesis of 8-Chlorophenazine-1-ol can be achieved through several methods:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by cyclization.
Beirut Method: This method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Pd-catalyzed N-arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Multicomponent Approaches: These involve the use of multiple reactants to form the phenazine scaffold.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
8-Chlorophenazine-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chlorophenazine-1-ol involves its interaction with cellular components:
Comparison with Similar Compounds
8-Chlorophenazine-1-ol can be compared with other phenazine derivatives:
Properties
Molecular Formula |
C12H7ClN2O |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
8-chlorophenazin-1-ol |
InChI |
InChI=1S/C12H7ClN2O/c13-7-4-5-8-10(6-7)15-12-9(14-8)2-1-3-11(12)16/h1-6,16H |
InChI Key |
WABDLXTYWDAQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.